molecular formula C7H7ClF3N3O2 B2442110 2-Chloro-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide CAS No. 2411277-84-2

2-Chloro-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide

Cat. No. B2442110
CAS RN: 2411277-84-2
M. Wt: 257.6
InChI Key: ZMHKWBLURLSLEF-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as CTA-001 and is known for its potential applications in various fields, including medicine, agriculture, and environmental science. In

Mechanism of Action

The mechanism of action of CTA-001 is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, CTA-001 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, CTA-001 has been shown to modulate the activity of certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory.
Biochemical and Physiological Effects
CTA-001 has been shown to have a range of biochemical and physiological effects in various studies. In particular, CTA-001 has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which play a key role in the development of inflammation. Additionally, CTA-001 has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTA-001 for lab experiments is its versatility. CTA-001 has been shown to have a range of potential applications in various fields of scientific research, making it a useful tool for researchers. Additionally, CTA-001 is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of CTA-001 is its potential toxicity. While CTA-001 has been shown to be relatively safe in animal studies, further studies are needed to fully understand its toxicity profile.

Future Directions

There are several future directions for the study of CTA-001. One potential area of research is the development of new neuroprotective agents based on the structure of CTA-001. Additionally, further studies are needed to fully understand the mechanism of action of CTA-001 and its potential applications in various fields of scientific research. Finally, studies are needed to fully understand the toxicity profile of CTA-001 and its potential side effects in humans.

Synthesis Methods

The synthesis of CTA-001 involves the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain a pure form of CTA-001.

Scientific Research Applications

CTA-001 has been extensively studied for its potential applications in various fields of scientific research. In medicine, CTA-001 has been shown to exhibit anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, CTA-001 has been shown to have herbicidal and fungicidal properties, making it a potential candidate for the development of new crop protection agents. In environmental science, CTA-001 has been shown to have the potential to remove heavy metals from contaminated soil and water, making it a potential candidate for the development of new environmental remediation agents.

properties

IUPAC Name

2-chloro-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF3N3O2/c1-3(12-4(15)2-8)5-13-6(16-14-5)7(9,10)11/h3H,2H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHKWBLURLSLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=N1)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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